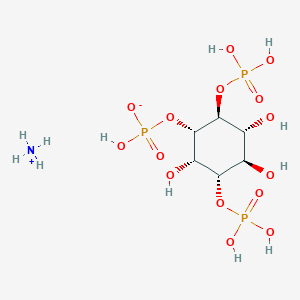
D-Myo-inositol 1,3,4-tris-*phosphate amm onium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Myo-inositol 1,3,4-tris-phosphate ammonium: is a chemical compound with the molecular formula C6H15O15P3 · 6NH3. It is a derivative of inositol phosphate, which plays a crucial role in various biological processes. This compound is known for its involvement in cellular signaling pathways, particularly in the regulation of calcium ions within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-inositol 1,3,4-tris-phosphate ammonium typically involves the regioselective protection and phosphorylation of myo-inositol. One common method includes the use of p-methoxybenzylation at specific positions followed by benzylation of the remaining hydroxyl groups. The key intermediate is then subjected to phosphorylation reactions to obtain the desired tris-phosphate derivative .
Industrial Production Methods: Industrial production of D-Myo-inositol 1,3,4-tris-phosphate ammonium often involves the extraction of myo-inositol from natural sources, followed by chemical synthesis. The process includes catalytic hydrogenation of fructose to convert it into myo-inositol, which is then phosphorylated under controlled conditions to produce the tris-phosphate derivative .
Chemical Reactions Analysis
Types of Reactions: D-Myo-inositol 1,3,4-tris-phosphate ammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different inositol phosphate derivatives.
Substitution: It can participate in substitution reactions where phosphate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various phosphorylated inositol derivatives, which have distinct biological activities and applications .
Scientific Research Applications
D-Myo-inositol 1,3,4-tris-phosphate ammonium has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other inositol phosphates and related compounds.
Biology: This compound plays a significant role in cellular signaling pathways, particularly in the regulation of intracellular calcium levels.
Medicine: It is studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation.
Mechanism of Action
The mechanism of action of D-Myo-inositol 1,3,4-tris-phosphate ammonium involves its role as a second messenger in cellular signaling pathways. It is produced by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate. Once formed, it binds to specific receptors on the endoplasmic reticulum, leading to the
Properties
Molecular Formula |
C6H18NO15P3 |
|---|---|
Molecular Weight |
437.13 g/mol |
IUPAC Name |
azanium;[(1S,2S,3S,4R,5R,6S)-2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1-,2-,3+,4+,5+,6+;/m1./s1 |
InChI Key |
LCBKVESQTQJLKF-WKCSCVCJSA-N |
Isomeric SMILES |
[C@H]1([C@H]([C@@H]([C@H]([C@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)[O-])OP(=O)(O)O)O)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)
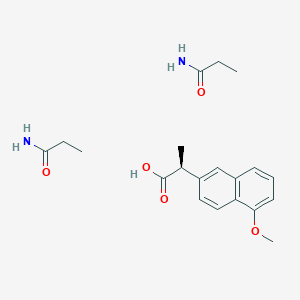
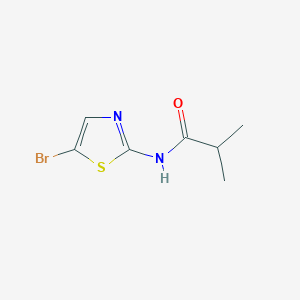
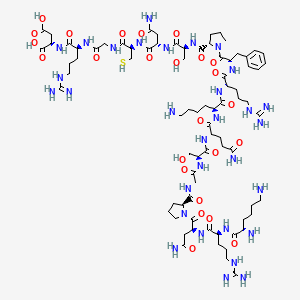
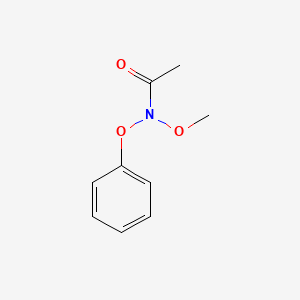
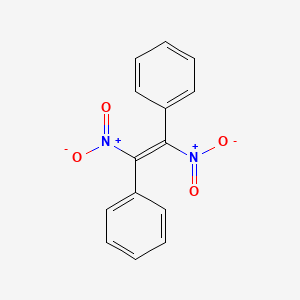
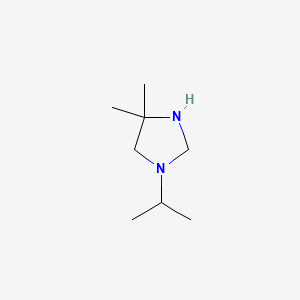

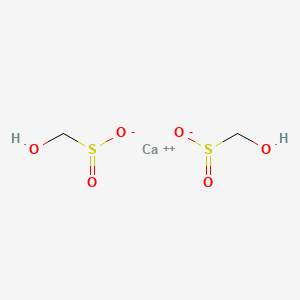


![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
